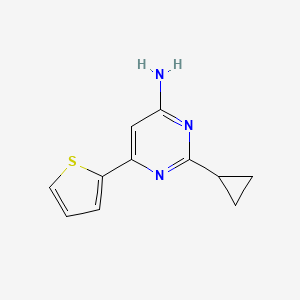
2-Cyclopropyl-6-(thiophène-2-yl)pyrimidin-4-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide . The resulting compounds are then refluxed with acetylacetone or ethylacetoacetate to obtain pyrimidopyrimidines . Further reactions include refluxing with POCl3 in the presence of DMF and carrying out nucleophilic substitution reactions with aniline .Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine” includes a pyrimidine ring attached to a thiophene ring and a cyclopropyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include cyclization, refluxing with acetylacetone or ethylacetoacetate, and nucleophilic substitution reactions .Applications De Recherche Scientifique
Activité antifibrotique
Les dérivés de la pyrimidine, tels que la « 2-cyclopropyl-6-(thiophène-2-yl)pyrimidin-4-amine », ont été utilisés dans la conception de structures privilégiées en chimie médicinale . Ils ont montré un potentiel dans le traitement de la fibrose. Dans une étude, une série de nouveaux dérivés de la 2-(pyridin-2-yl)pyrimidine a été conçue, synthétisée et leurs activités biologiques ont été évaluées contre des cellules stellaires hépatiques de rat immortalisées (HSC-T6). Certains composés ont présenté de meilleures activités antifibrotiques que la pirfénidone et la Bipy55′DC .
Applications pharmaceutiques potentielles
Le fragment pyrimidine a été considéré comme une structure privilégiée en chimie médicinale . Les composés contenant la pyrimidine comme noyau sont rapportés pour présenter divers types d'activités biologiques et pharmaceutiques. Par exemple, les dérivés de la pyrimidine sont connus comme antimicrobiens , antiviraux , antitumoraux , et antifibrotiques .
Mécanisme D'action
Target of Action
The primary target of 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine is the enzyme collagen prolyl 4-hydroxylase . This enzyme plays a crucial role in the biosynthesis of collagen, a key component of the extracellular matrix in various tissues. By targeting this enzyme, the compound can influence the production and deposition of collagen .
Mode of Action
2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine interacts with collagen prolyl 4-hydroxylase, inhibiting its activity . This inhibition disrupts the normal biosynthesis of collagen, leading to a decrease in collagen production .
Biochemical Pathways
The inhibition of collagen prolyl 4-hydroxylase affects the collagen biosynthesis pathway . This pathway is responsible for the production of collagen, which is crucial for the structural integrity of various tissues. By inhibiting this pathway, 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine can reduce the production and deposition of collagen .
Result of Action
The primary result of the action of 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine is a reduction in collagen production . This can lead to a decrease in fibrosis, a condition characterized by excessive deposition of collagen and other extracellular matrix components .
Analyse Biochimique
Biochemical Properties
2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as a potent inhibitor of dihydrofolate reductase, an enzyme involved in the folate pathway . This interaction is significant because dihydrofolate reductase is essential for DNA synthesis and repair, making 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine a potential candidate for anticancer therapies. Additionally, this compound interacts with various proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine on cellular processes are profound. It has been shown to impact cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By inhibiting dihydrofolate reductase, the compound disrupts the folate pathway, leading to reduced DNA synthesis and cell division. This results in the induction of apoptosis in rapidly dividing cells, making it a potential anticancer agent. Furthermore, 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine influences gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of dihydrofolate reductase, inhibiting its activity and preventing the conversion of dihydrofolate to tetrahydrofolate. This inhibition leads to a decrease in the availability of tetrahydrofolate, a cofactor required for DNA synthesis. Additionally, 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine may interact with other enzymes and proteins, further influencing cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence cellular function . Long-term studies have shown that prolonged exposure to 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine can lead to sustained inhibition of dihydrofolate reductase, resulting in persistent effects on DNA synthesis and cell proliferation. These findings highlight the importance of considering temporal factors when evaluating the compound’s efficacy and safety.
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits dihydrofolate reductase without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects while maximizing efficacy.
Metabolic Pathways
2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine is involved in several metabolic pathways, primarily those related to folate metabolism . The compound interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, influencing the levels of key metabolites required for DNA synthesis. Additionally, 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine may affect metabolic flux by altering the activity of other enzymes and cofactors involved in cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine accumulates in specific compartments, such as the nucleus and cytoplasm, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine is critical for its activity and function . The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The nuclear localization of 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine is essential for its role in inhibiting dihydrofolate reductase and influencing gene expression.
Propriétés
IUPAC Name |
2-cyclopropyl-6-thiophen-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c12-10-6-8(9-2-1-5-15-9)13-11(14-10)7-3-4-7/h1-2,5-7H,3-4H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQPOWHMOGSXQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



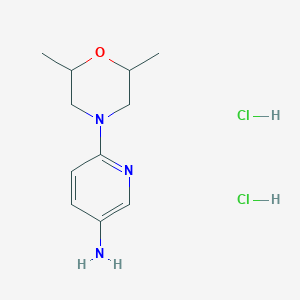
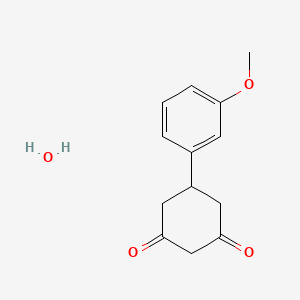

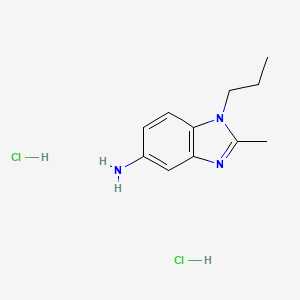
![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1464649.png)


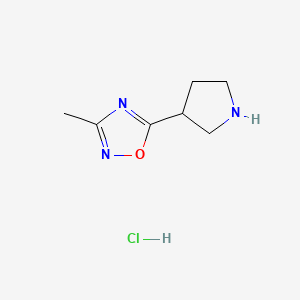
![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride](/img/structure/B1464657.png)

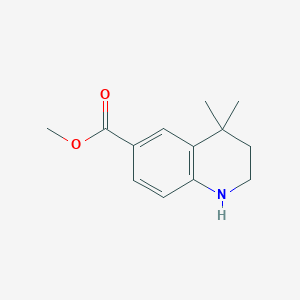
![1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464660.png)
![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methanamine](/img/structure/B1464662.png)
![2-Oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464663.png)